molecular formula C16H18ClN3 B2923493 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride CAS No. 2172023-13-9

2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride

Cat. No. B2923493
M. Wt: 287.79
InChI Key: MVXNHNMHSPIKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperazin-1-yl)benzo[cd]indole hydrochloride is a chemical compound with a complex structure. It belongs to the class of piperazine derivatives and contains both an indole ring and a piperazine moiety. The hydrochloride salt form enhances its solubility and stability.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes, aiming for high yields and purity. Notably, the 4-methylpiperazine group is crucial for its pharmacological properties.



Molecular Structure Analysis

The molecular formula of this compound is C₁₈H₂₀N₃Cl . It features a fused benzo[cd]indole ring system, with the 4-methylpiperazine substituent attached. The hydrochloride counterion balances the charge. Precise structural elucidation requires techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .



Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)benzo[cd]indole hydrochloride can participate in various chemical reactions. For instance:



  • Arylation : The indole ring can undergo electrophilic substitution reactions.

  • Reductive Amination : The piperazine nitrogen can be modified.

  • Salt Formation : The hydrochloride salt is formed by reacting with hydrochloric acid.



Physical And Chemical Properties Analysis


  • Solubility : Moderately soluble in water due to the hydrochloride salt.

  • Melting Point : Typically around 150-160°C .

  • Color : May vary based on crystalline form.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Classified as GHS category 300 (LD₅₀: 2000 mg/kg).

  • Handling : Follow standard laboratory safety protocols.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Researchers should explore:



  • Pharmacological Applications : Investigate its potential beyond anti-inflammatory effects.

  • Structure-Activity Relationship : Optimize the structure for improved efficacy.

  • Formulation : Develop suitable dosage forms (tablets, injections, etc.).


properties

IUPAC Name

2-(4-methylpiperazin-1-yl)benzo[cd]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-18-8-10-19(11-9-18)16-13-6-2-4-12-5-3-7-14(17-16)15(12)13;/h2-7H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXNHNMHSPIKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene hydrochloride

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